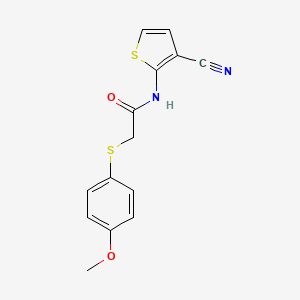

N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide” is a chemical compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.38. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Specific methods for the synthesis of thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom with the formula C4H4S . This structure is part of a larger class of compounds known as thiophene derivatives, which are essential heterocyclic compounds with a variety of properties and applications .Scientific Research Applications

Anticancer Applications

Synthesis and Characterization for Anticancer Evaluation

A study by Zyabrev et al. (2022) highlighted the synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, demonstrating anticancer activity against various cancer cell lines. This research underscores the potential of N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide derivatives in developing antitumor agents through further in-depth studies and the synthesis of new derivatives with enhanced antitumor activity (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

Antimicrobial Applications

Antimicrobial Evaluation of Novel Derivatives

Research conducted by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. This study's synthesis approach and evaluation of the compounds' antibacterial and antifungal activities showcase the potential antimicrobial applications of N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Chemical Synthesis and Characterization

Innovative Synthesis Methods and Characterization

The work of Egorov et al. (2019) demonstrated the synthesis and characterization of differently functionalized cyclopentenediones, offering insights into the chemical properties and potential applications of N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide in the development of new chemical entities with therapeutic or material science applications (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).

Future Directions

The future directions for research on “N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide” and similar compounds likely involve further exploration of their synthesis, properties, and potential biological activities. Thiophene derivatives are a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-18-11-2-4-12(5-3-11)20-9-13(17)16-14-10(8-15)6-7-19-14/h2-7H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDQDSTWMMVLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

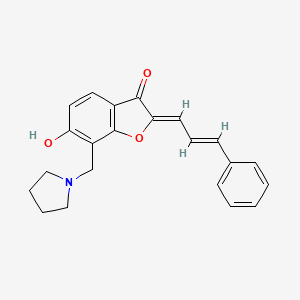

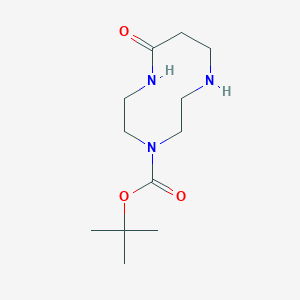

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)

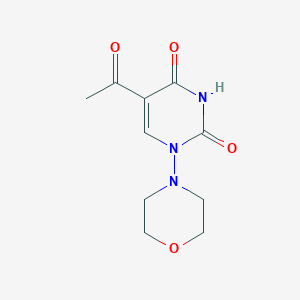

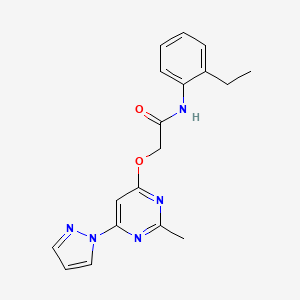

![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)

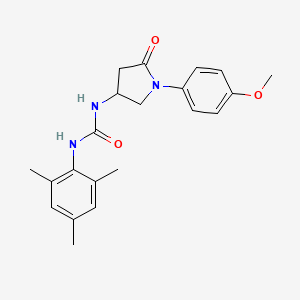

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)

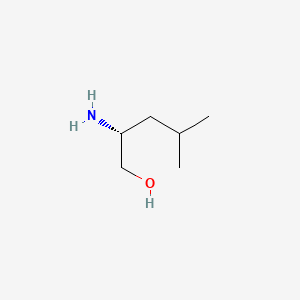

![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2540401.png)

![5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2540403.png)

![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)